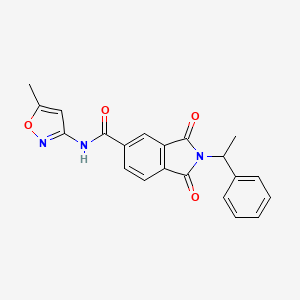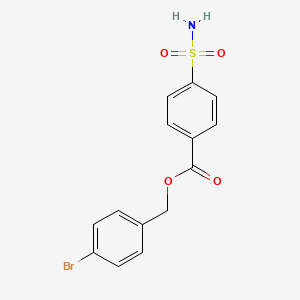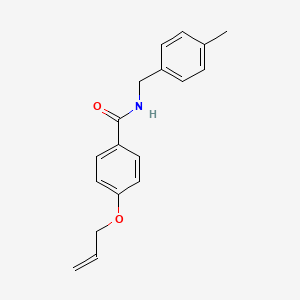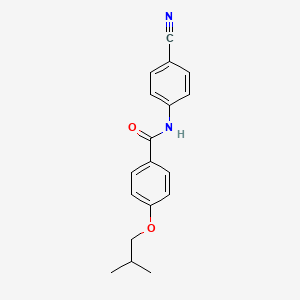
N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-(1-phenylethyl)-5-isoindolinecarboxamide
描述
N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-(1-phenylethyl)-5-isoindolinecarboxamide, also known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. The p53 protein is a tumor suppressor that plays a crucial role in preventing the development of cancer. However, in many types of cancer, the function of p53 is compromised due to mutations or overexpression of the MDM2 protein, which binds to and inhibits p53. MI-773 has been shown to disrupt the p53-MDM2 interaction, leading to the activation of p53 and the induction of apoptosis in cancer cells.
作用机制
N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-(1-phenylethyl)-5-isoindolinecarboxamide works by disrupting the interaction between p53 and MDM2, which leads to the activation of p53 and the induction of apoptosis in cancer cells. The p53 protein is a transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. In normal cells, the level of p53 is tightly regulated by MDM2, which binds to p53 and targets it for degradation. However, in many types of cancer, the function of p53 is compromised due to mutations or overexpression of MDM2. This compound binds to the MDM2 protein and prevents it from binding to p53, thereby allowing p53 to accumulate and activate its downstream targets.
Biochemical and Physiological Effects
This compound has been shown to have selective toxicity towards cancer cells, with minimal effects on normal cells. This is likely due to the fact that cancer cells are more dependent on the p53 pathway for survival than normal cells. In addition to inducing apoptosis, this compound has also been shown to inhibit cell proliferation and migration in cancer cells. This compound has also been shown to sensitize cancer cells to other forms of therapy, such as radiation and chemotherapy.
实验室实验的优点和局限性
One advantage of N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-(1-phenylethyl)-5-isoindolinecarboxamide is that it has shown efficacy in a variety of cancer types, including those that are resistant to conventional chemotherapy. Another advantage is that this compound has been shown to have minimal toxicity towards normal cells, which suggests that it may have a favorable safety profile in humans. However, one limitation of this compound is that it may not be effective in all types of cancer, as some cancers may have alternative mechanisms for inhibiting p53. Another limitation is that this compound may have limited efficacy in tumors that have mutations in the p53 gene itself.
未来方向
There are several potential future directions for the development of N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-(1-phenylethyl)-5-isoindolinecarboxamide and related compounds. One direction is the optimization of the pharmacokinetic properties of this compound, such as improving its bioavailability and half-life. Another direction is the development of combination therapies that incorporate this compound with other forms of therapy, such as radiation or chemotherapy. Additionally, there is a need for biomarkers that can predict which patients are most likely to benefit from this compound treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans. If successful, this compound could represent a promising new therapy for the treatment of cancer.
科学研究应用
N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-(1-phenylethyl)-5-isoindolinecarboxamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. In vitro studies have shown that this compound is effective in inducing apoptosis in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. In vivo studies have demonstrated that this compound can inhibit tumor growth in xenograft models of various types of cancer, including breast, lung, and colon cancer.
属性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(1-phenylethyl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-12-10-18(23-28-12)22-19(25)15-8-9-16-17(11-15)21(27)24(20(16)26)13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOIUJVEJWSQCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-allyl-5-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4407667.png)
![4-{4-[2-(benzyloxy)phenoxy]butyl}morpholine hydrochloride](/img/structure/B4407674.png)
![3-(3-methoxyphenyl)-4-methyl-5-[(4-nitrophenyl)thio]-4H-1,2,4-triazole](/img/structure/B4407685.png)

![2,6-dimethyl-4-{[4-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B4407712.png)

![4-[3-(4-biphenylyloxy)propyl]morpholine hydrochloride](/img/structure/B4407726.png)
![5-[4-(allyloxy)phenyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4407740.png)
![1-(3-methoxy-4-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4407743.png)
![1-[4-(allyloxy)benzoyl]-4-methylpiperazine](/img/structure/B4407752.png)
![1-[4-(allyloxy)benzoyl]indoline](/img/structure/B4407756.png)
![4-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)morpholine hydrochloride](/img/structure/B4407760.png)

![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4407769.png)